molecular formula C18H13ClN4OS B2682255 N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE CAS No. 1115940-65-2

N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2682255
CAS No.: 1115940-65-2
M. Wt: 368.84
InChI Key: SEKSCQZRLYAPEF-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving appropriate starting materials such as indole derivatives and pyrimidine precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the pyrimidoindole intermediate.

    Attachment of the 2-Chlorophenyl Group: The final step involves the acylation of the intermediate with 2-chlorophenyl acetic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2-CHLOROPHENYL)-2-{5H-PYRIMIDO[5,4-B]INDOL-4-YLSULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKSCQZRLYAPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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